Methyl 7-methoxy-3-methyloct-2-enoate
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Overview
Description
Methyl 7-methoxy-3-methyloct-2-enoate is an organic compound belonging to the class of enoate esters. These esters are characterized by the presence of a conjugated double bond and an ester functional group. The compound’s structure includes a methoxy group, which is a methyl group bound to oxygen, and a methyl group attached to the carbon chain. This combination of functional groups and structural features makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methoxy-3-methyloct-2-enoate can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts to couple the desired fragments under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired ester from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxy-3-methyloct-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Methyl 7-methoxy-3-methyloct-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-methoxy-3-methyloct-2-enoate involves its interaction with various molecular targets and pathways. The compound’s ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The methoxy group can also influence the compound’s reactivity and interactions with enzymes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methylpent-2-enoate: An intermediate in the synthesis of juvenile hormone, which regulates development and reproduction in insects.
Ethyl 2-hydroxy-3-methylbut-3-enoate: Another enoate ester with similar structural features and reactivity.
Uniqueness
Methyl 7-methoxy-3-methyloct-2-enoate is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and applications. The presence of both a methoxy group and a methyl group on the carbon chain allows for diverse chemical transformations and potential biological activities.
Properties
CAS No. |
90165-23-4 |
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Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
methyl 7-methoxy-3-methyloct-2-enoate |
InChI |
InChI=1S/C11H20O3/c1-9(8-11(12)14-4)6-5-7-10(2)13-3/h8,10H,5-7H2,1-4H3 |
InChI Key |
MCXVDDNNHLHOMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=CC(=O)OC)C)OC |
Origin of Product |
United States |
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